5,5-Dimethyldihydrofuran-3(2h)-one

Description

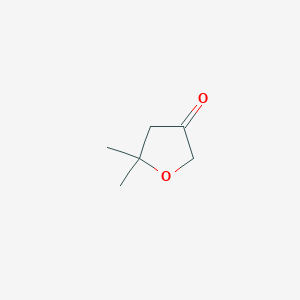

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-5(7)4-8-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIZZBSPJHPCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3132-22-7 | |

| Record name | 5,5-Dimethyldihydrofuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 5,5 Dimethyldihydrofuran 3 2h One

Nucleophilic and Electrophilic Reactivity Profiles

5,5-Dimethyldihydrofuran-3(2H)-one can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

Electrophilic Character: The carbonyl carbon of the ketone and the carbonyl carbon of the lactone are electrophilic centers, susceptible to attack by nucleophiles. The polarization of the C=O bond makes the carbon atom electron-deficient and thus a target for electron-rich species.

Nucleophilic Character: The oxygen atoms of the carbonyl groups and the ether linkage possess lone pairs of electrons and can act as nucleophiles, particularly in the presence of strong acids or electrophiles. Protonation of a carbonyl oxygen, for instance, enhances the electrophilicity of the corresponding carbonyl carbon.

Ring-Opening and Ring-Closing Transformations

The furanone ring can undergo both opening and closing reactions, which are fundamental to its synthetic utility.

Ring-Opening Reactions: The lactone ring is susceptible to cleavage under various conditions. For instance, hydrolysis (reaction with water), often catalyzed by acid or base, will open the ring to form the corresponding γ-hydroxy carboxylic acid. Similarly, reaction with other nucleophiles like alcohols (alcoholysis) or amines (aminolysis) can lead to ring-opened products.

Ring-Closing Transformations (Lactonization): The synthesis of this compound and related lactones often involves the cyclization of a suitable precursor. A primary route is the lactonization of 4-hydroxy-4-methylpentanoic acid or its derivatives. This intramolecular esterification is typically promoted by acid catalysis, which protonates the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl group.

Reactions with C- and N-Nucleophiles

The ketone functionality at the 3-position is a primary site for reactions with carbon and nitrogen nucleophiles.

Carbon Nucleophiles: Reactions with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) will typically involve the addition to the ketonic carbonyl group, forming a tertiary alcohol after workup. Enolates, another important class of carbon nucleophiles, can also react at the α-position to the ketone, leading to C-C bond formation.

Nitrogen Nucleophiles: The ketone readily reacts with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. These reactions are often catalyzed by acid and involve the initial formation of a carbinolamine intermediate followed by dehydration. For example, the reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) derivatives produces hydrazones.

Cycloaddition Reactions of Related Structures

While specific cycloaddition reactions involving this compound are not extensively documented in the provided results, the furan (B31954) nucleus, in general, is a versatile participant in various cycloaddition reactions. acs.orgnih.govpku.edu.cnlibretexts.orgresearchgate.net These reactions are crucial for the construction of complex cyclic and heterocyclic systems. acs.orgnih.govresearchgate.net

Furan and its derivatives can act as the 4π component in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles. nih.govpku.edu.cnresearchgate.net They can also participate in [2+2] photocycloadditions and dipolar [3+2] cycloadditions. acs.orglibretexts.org The specific reactivity and stereoselectivity of these reactions are highly dependent on the substituents on the furan ring and the nature of the other reactant. acs.orgnih.govpku.edu.cnresearchgate.net For instance, furan-fused cyclobutanones have been utilized as C4 synthons in catalytic [4+2] and [4+4] cycloadditions to construct furan-fused lactams. nih.govresearchgate.net

Thermolytic Transformations and Reactive Intermediate Formation (e.g., α-Oxoketenes)

The thermal decomposition of furanone derivatives can lead to the formation of highly reactive intermediates. While specific studies on the thermolysis of this compound were not found, related furanones are known to undergo such transformations. For example, the thermal decomposition of certain furan derivatives can proceed via H-transfer reactions, leading to the formation of carbene intermediates. mdpi.com

In some cases, the thermolysis or photolysis of α-hydroxy- or α-alkoxy-substituted cyclic ketones can lead to the formation of α-oxoketenes through a ring-opening process. These ketene (B1206846) intermediates are highly electrophilic and can undergo subsequent reactions, such as cycloadditions or reactions with nucleophiles, to form a variety of products.

Influence of Substituents on Reaction Pathways

Substituents on the dihydrofuranone ring have a profound impact on its reactivity and the regioselectivity of its reactions. libretexts.org

The gem-dimethyl group at the 5-position of this compound provides steric hindrance, which can influence the approach of nucleophiles to the adjacent ether oxygen and the lactone carbonyl. These alkyl groups are generally electron-donating, which can slightly modulate the electron density of the ring system. libretexts.org

More broadly, electron-withdrawing groups on the furanone ring would be expected to increase the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophiles. Conversely, electron-donating groups would decrease their electrophilicity. libretexts.org The position of the substituent is also critical. For instance, a substituent at the α-position to the ketone (the 4-position) can influence the enolization of the ketone and subsequent reactions of the enol or enolate.

Applications in Chemical Synthesis

Use as a Chiral Building Block

The dihydrofuranone scaffold is a common feature in many natural products. While 5,5-Dimethyldihydrofuran-3(2H)-one itself is achiral, its derivatives can possess stereocenters, making them valuable chiral building blocks in the total synthesis of complex molecules. The strategic introduction of substituents at the C2 or C4 positions can lead to the formation of chiral centers, which can then be elaborated into more complex structures.

Role in the Synthesis of Novel Heterocyclic Compounds

The reactivity of the carbonyl group and the α-positions allows for the use of this compound as a precursor for the synthesis of other heterocyclic systems. For example, condensation reactions with bifunctional reagents could lead to the formation of fused or spirocyclic heterocyclic compounds.

Computational Chemistry and Theoretical Investigations

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are fundamental for predicting molecular geometry, energy, and other properties before undertaking laboratory synthesis or analysis. For furan (B31954) derivatives, modeling helps elucidate their three-dimensional structure and electronic characteristics.

Ground state (GS) energy calculations determine the most stable, lowest-energy conformation of a molecule. Transition state (TS) calculations, conversely, identify the highest energy structure along a reaction pathway, which corresponds to the activation energy barrier.

While specific GS and TS energy calculation data for 5,5-Dimethyldihydrofuran-3(2h)-one are not prominently available in published literature, these calculations are standard in computational studies. For example, in studies of the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and maleic anhydride, density functional theory (DFT) was used to calculate that the uncatalyzed reaction has a very high activation barrier of 68.7 kcal/mol in the gas phase. researchgate.net Such calculations are vital for understanding reaction feasibility and mechanisms.

Quantum-mechanical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for predicting molecular properties. DFT is used to determine the electronic structure of molecules, while TD-DFT is employed to simulate electronic absorption spectra (UV-Vis) and investigate excited-state properties. researchgate.netresearchgate.net

These methods can predict the origin of electronic transitions, such as π-π⁎ and n-π⁎ transitions. researchgate.net For instance, TD-DFT calculations have been used to investigate the fluorescence characteristics of chromone (B188151) derivatives, providing insights into how different substituents affect their optical properties. researchgate.net By applying these methods to this compound, one could predict its UV-Vis spectrum and understand how its structure influences its electronic behavior.

Vibrational Analysis and Spectroscopic Data Correlation

Vibrational analysis computationally predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra are then correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. nih.gov

For the related compound furan, spectroscopic measurements have been compared with ab initio calculations to fit its spectrum and obtain experimental rotational parameters. mit.edunrao.edu The National Institute of Standards and Technology (NIST) provides experimental IR spectrum data for the isomer dihydro-5,5-dimethyl-2(3H)-furanone. nist.gov A theoretical vibrational analysis of this compound would allow for a similar correlation, aiding in its definitive structural identification from experimental IR or Raman spectra.

Thermodynamic and Kinetic Analyses of Reaction Pathways

Studies on the formation pathways of other furanoids, such as 2-acetylfuran (B1664036) and 2,5-dimethyl-4-hydroxy-3[2H]-furanone (DMHF) in Maillard reactions, have utilized isotopic labeling and GC-MS to trace the incorporation of precursors. researchgate.net It was found that DMHF formation primarily involves an intact glucose carbon skeleton, whereas 2-acetylfuran can form through more complex pathways, including the recombination of glucose fragments. researchgate.net A similar computational analysis for this compound could predict its likely formation pathways and stability relative to other isomers.

Solvent Effects Modeling and Continuum Solvent Models

Chemical reactions and properties are often significantly influenced by the solvent. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. primescholars.com This method, also known as the self-consistent reaction-field (SCRF) method, can substantially improve the accuracy of simulations for spectroscopy and reactivity in solution. primescholars.com

For example, the effect of solvents on the Diels-Alder reaction of 2,5-dimethylfuran has been studied using the SMD solvation model, revealing that electrostatic effects are crucial in determining the solvation energy of the transition state. researchgate.net Applying such models to this compound would be essential for understanding its behavior and properties in various solvent environments.

Retrosynthetic Analysis and Synthesis Planning

Principles of Retrosynthetic Analysis for Dihydrofuranone Ring Systems

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. youtube.com It begins with the target molecule and works backward through a series of imaginary steps, known as disconnections, to identify potential starting materials. lkouniv.ac.inyoutube.comamazonaws.com For dihydrofuranone ring systems, this involves recognizing key structural features and bond patterns that correspond to reliable chemical reactions. bham.ac.uknih.gov The primary goal is to simplify the complex structure of the target molecule into progressively smaller and simpler fragments until readily available starting materials are reached. tgc.ac.inlibretexts.org This "synthesis backwards" approach allows for the logical construction of a synthetic tree, outlining various possible routes to the target. libretexts.orgbhavanscollegedakor.org

A crucial aspect of this analysis is the identification of strategic bonds for disconnection. bham.ac.uk These are bonds that, when broken in the retrosynthetic sense, lead to stable and synthetically accessible fragments. For cyclic systems like dihydrofuranones, disconnections that open the ring are often prioritized as they significantly simplify the molecular structure.

Strategic Bond Disconnections and Disconnection Hierarchies

The selection of which bonds to disconnect is a critical step in designing an efficient synthesis. bham.ac.uk For 5,5-dimethyldihydrofuran-3(2H)-one, several strategic disconnections can be considered. A logical starting point is the disconnection of the carbon-oxygen bond within the furanone ring, as this corresponds to well-established esterification or lactonization reactions in the forward synthesis.

Another strategic approach involves breaking carbon-carbon bonds. For instance, a disconnection adjacent to the carbonyl group could lead to synthons representing an enolate and a suitable electrophile. The hierarchy of these disconnections is guided by several principles:

Disconnecting at branch points: This often simplifies the structure significantly. bham.ac.ukuniurb.it

Disconnecting bonds to heteroatoms: These bonds are often easier to form. bham.ac.uk

Symmetry: If a molecule has elements of symmetry, disconnections that generate identical fragments can lead to more efficient syntheses. bham.ac.uk

For α,β-unsaturated carbonyl compounds, a common strategy is a functional group interconversion followed by a 1,3-dioxygenated disconnection. lkouniv.ac.in In the context of this compound, which is a saturated ketone, disconnections that lead to 1,3- or 1,5-difunctionalized precursors are often sought, as these can be readily assembled through well-known reactions like aldol (B89426) or Michael additions. amazonaws.com

Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Functional group interconversion (FGI) is a fundamental tactic in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to manage reactivity. fiveable.mescribd.comslideshare.netslideshare.net This process is essential when a target molecule contains multiple functional groups that might interfere with each other during a synthetic step. scribd.comslideshare.net

In the retrosynthesis of this compound, an FGI could be employed to simplify the synthetic challenge. For example, the ketone functional group could be retrosynthetically converted to an alcohol. This hydroxyl group could then be seen as arising from the reduction of a carboxylic acid or ester, opening up different disconnection possibilities. This strategy allows chemists to change the reactivity of a molecule to enable a desired bond-forming reaction in the forward synthesis. tgc.ac.infiveable.me

FGIs are the backbone of synthetic planning, enabling the transformation of simple starting materials into complex targets through a series of controlled chemical reactions. fiveable.me Common FGI reactions include oxidation, reduction, and substitution. tgc.ac.inslideshare.net

Development of Convergent versus Linear Synthetic Routes

When designing a multi-step synthesis, chemists can choose between two main strategies: linear and convergent synthesis. fiveable.mechemistnotes.com

For a relatively simple molecule like this compound, a linear approach is often sufficient. However, if the synthesis were to be scaled up or if more complex derivatives were desired, a convergent approach might become more advantageous. fiveable.me

Comparison of Synthetic Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step sequential construction. differencebetween.com | Independent synthesis of fragments followed by assembly. wikipedia.org |

| Efficiency | Generally less efficient, especially for long sequences. differencebetween.com | Often more efficient with higher overall yields. chemistnotes.com |

| Time | Can be more time-consuming due to the sequential nature. fiveable.me | Can save time through parallel synthesis of fragments. fiveable.me |

| Complexity | Simpler to plan for less complex molecules. fiveable.me | Preferred for complex and large molecules. wikipedia.org |

Application of Retrosynthetic Databases and Artificial Intelligence in Synthesis Design

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Construction

The furanone core is a prevalent structural motif found in a multitude of natural products and biologically active molecules. researchgate.netresearchgate.net This prevalence has made compounds like 5,5-Dimethyldihydrofuran-3(2H)-one valuable and versatile building blocks for synthetic chemists. The inherent reactivity of the dihydrofuranone ring, including the ketone functionality and the ether linkage, allows for a wide range of chemical transformations. Chemists utilize these scaffolds to introduce specific stereocenters and functional groups, which are essential for building the complex carbon skeletons of larger molecules. By leveraging the furanone template, intricate parts of a target molecule can be assembled efficiently, often reducing the number of steps required in a total synthesis. The incorporation of the furanone scaffold has been a key strategy in creating libraries of novel compounds for biological screening. researchgate.net

Synthesis of Natural Product Analogues Incorporating Dihydrofuranone Moieties

Natural products are a primary source of inspiration for drug discovery. However, their complexity and limited availability can hinder development. Synthetic chemists address this by creating analogues—structurally similar but more accessible molecules—that retain or improve upon the biological activity of the natural product. The dihydrofuranone moiety is a key component in many such efforts.

A notable strategy involves molecular hybridization, where a furanone scaffold is chemically linked to a known natural product to create a novel hybrid compound. nih.gov For instance, researchers have successfully synthesized rhein–piperazine–furanone hybrids. nih.gov This work demonstrated that introducing the furanone unit to rhein, a natural product, significantly enhanced its cytotoxicity against human lung cancer cells compared to the parent compound. nih.gov This approach highlights the power of using dihydrofuranone moieties to rapidly assemble complex, multi-component molecules with enhanced therapeutic potential. nih.gov

The cephalotaxus alkaloids, including homoharringtonine, are known for their potent anticancer properties. A critical structural feature of these alkaloids is their complex ester side chain, which is essential for their biological activity. The synthesis of these side chains represents a significant challenge in organic chemistry. Research has demonstrated that lactones, the class of cyclic esters to which this compound belongs, are effective building blocks for the efficient synthesis of the ester side chains of both homoharringtonine and harringtonine. figshare.com This synthetic route relies on classic, well-established reactions using readily available lactone starting materials, showcasing the utility of this compound class in achieving complex synthetic targets. figshare.com

Terpenoids that contain a lactone moiety represent a large and structurally diverse class of natural products with a broad spectrum of biological activities, including promising antitumor effects. nih.govresearchgate.net These naturally occurring terpenoid lactones serve as scaffolds for the further synthesis of novel active compounds. researchgate.net The development of new anticancer agents often involves the use of these scaffolds to generate combinatorial libraries for high-throughput screening. researchgate.net The goal is to create derivatives with improved pharmacological profiles, such as enhanced solubility and bioavailability, which can be limiting factors in the clinical application of the original natural products. researchgate.net The dihydrofuranone ring is a core component of the five-membered γ-lactone structures frequently found in these potent plant-derived compounds. nih.gov

Utility in Pharmaceutical and Agrochemical Intermediate Development

Pharmaceutical intermediates are the chemical building blocks used to synthesize active pharmaceutical ingredients (APIs). jinbangch.com The furanone scaffold is a key intermediate in the development of new therapeutic agents due to its presence in many biologically active compounds. Research has shown that novel furanone derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma, colorectal carcinoma, and breast adenocarcinoma. rsc.org Furthermore, the synthesis of chiral 2(5H)-furanone sulfones containing terpene moieties has yielded compounds with notable antimicrobial activity. nih.gov These findings underscore the role of the dihydrofuranone core as a foundational structure for generating new drug candidates.

| Compound Type | Target Application | Biological Activity | Source |

| Rhein–piperazine–furanone hybrids | Anticancer | Enhanced cytotoxicity against A549 lung cancer cells | nih.gov |

| Novel furan-2(3H)-one derivatives | Anticancer | Antiproliferative activity against HepG-2, HCT116, and MCF-7 cell lines | rsc.org |

| Chiral 2(5H)-furanone sulfones | Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | nih.gov |

Ligand Design for Radiopharmaceuticals and Molecular Imaging Agents

Radiopharmaceuticals, which are drugs containing a radioactive isotope, are critical tools for diagnosing and treating diseases, particularly cancer. nih.govmdpi.com The design of ligands that can selectively target specific biological markers, such as enzymes overexpressed in tumors, is a key aspect of radiopharmaceutical development. nih.gov

The furanone scaffold has proven to be highly effective in this area. Specifically, researchers have successfully designed furanone-based inhibitors of the cyclooxygenase-1 (COX-1) enzyme for use as imaging agents in ovarian cancer. researchgate.net A lead compound, 3-(4-fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one (FDF), which incorporates the 5,5-dimethylfuranone core, was developed and subsequently radiolabeled with fluorine-18 to create [18F]FDF. researchgate.net This novel radiopharmaceutical binds efficiently to COX-1 and allows for the sensitive detection of ovarian cancer in preclinical models, demonstrating the principle of COX-1-targeted imaging. researchgate.net This work identifies the 5,5-dimethyldihydrofuranone structure as a promising lead for further clinical development in molecular imaging. researchgate.net

| Compound | Target | Isotope | Application |

| FDF | Cyclooxygenase-1 (COX-1) | --- | Selective Inhibitor |

| [18F]FDF | Cyclooxygenase-1 (COX-1) | Fluorine-18 | PET Imaging Agent for Ovarian Cancer |

Development of Novel Heterocyclic Systems

In addition to its role as a core scaffold, the dihydrofuranone ring can serve as a versatile precursor for the synthesis of other novel heterocyclic systems. The reactivity of the furanone allows it to undergo various transformations, including reactions with electrophilic and nucleophilic reagents, to yield a diverse array of new compounds. rsc.org For example, studies have shown that furanone precursors can be used in condensation reactions with compounds like thiosemicarbazide to produce pyrazoline derivatives. This chemical plasticity enables the generation of libraries of new heterocyclic molecules from a common furanone starting material, which can then be screened for a wide range of biological activities.

Biological Relevance and Molecular Interactions

General Mechanisms of Interaction with Molecular Targets

The interaction of small molecules like 5,5-Dimethyldihydrofuran-3(2H)-one with biological targets is governed by a combination of steric and electronic factors. The five-membered lactone ring, featuring two methyl groups at the 5-position, presents a distinct three-dimensional structure that can influence its binding affinity and selectivity for specific proteins. Depending on the reaction environment, the dihydrofuranone moiety can act as either a nucleophile or an electrophile, enabling it to form covalent bonds with target molecules.

Enzyme Inhibition Studies of Dihydrofuranone Derivatives

The dihydrofuranone core is a key pharmacophore in a number of enzyme inhibitors, with research particularly focused on their potential to modulate the activity of enzymes implicated in human diseases.

Tissue Non-Specific Alkaline Phosphatase (TNAP) Inhibition

Tissue non-specific alkaline phosphatase (TNAP) is a key enzyme in bone metabolism and has been identified as a therapeutic target for conditions like vascular calcification. nih.govresearchmap.jp Research has shown that certain dihydrofuran-2(3H)-one derivatives can act as potent and selective inhibitors of TNAP. While direct inhibition by this compound has not been explicitly detailed in the reviewed literature, studies on analogous structures provide a strong rationale for its potential activity.

For example, a series of synthesized 3-(3-arylprop-2-ynyl)dihydrofuran-2(3H)-ones were evaluated for their inhibitory effects on bovine TNAP (b-TNAP). Several of these derivatives were found to be potent and selective inhibitors of this enzyme, suggesting that the dihydrofuranone scaffold is a promising starting point for the development of novel TNAP inhibitors. researchgate.net The presence of additional rings, such as a furan (B31954) ring, was noted to influence the inhibitory potential. researchgate.net

Inhibitors of TNAP, such as the investigational drug SBI-425, have been shown to effectively halt the progression of medial arterial calcification in animal models of chronic kidney disease. researchmap.jp This is achieved by increasing the levels of pyrophosphate (PPi), a natural inhibitor of calcification, which is hydrolyzed by TNAP. researchmap.jp

| Compound/Derivative | Target Enzyme | Observed Effect | Significance |

| Dihydrofuran-2(3H)-one Derivatives | Bovine Tissue Non-Specific Alkaline Phosphatase (b-TNAP) | Potent and selective inhibition. researchgate.net | Potential for developing treatments for vascular calcification. |

| SBI-425 (TNAP Inhibitor) | Tissue Non-Specific Alkaline Phosphatase (TNAP) | Halted medial arterial calcification in a mouse model. researchmap.jp | Demonstrates the therapeutic potential of TNAP inhibition. |

Exploration of Other Enzyme Interactions

Beyond TNAP, dihydrofuranone derivatives have been investigated for their interactions with other enzymes. Theoretical docking studies have explored the interaction of dihydrofuran-2-one derivatives with monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes that are targets for Parkinson's disease therapies. researchgate.net These studies suggest that certain derivatives could act as inhibitors of these enzymes, potentially leading to increased dopamine (B1211576) levels. researchgate.net The calculated inhibition constants (Ki) for some of these derivatives were found to be lower than those of established drugs, indicating a potentially higher binding affinity. researchgate.net

Structural Motif in Biologically Active Natural Products

The dihydrofuranone ring is a recurring structural element in a variety of natural products that exhibit interesting biological activities.

Isolation and Identification from Botanical Extracts (e.g., Entandrophragma congoënse, Eriosema montanum)

Phytochemical investigations of various plant species have led to the isolation and characterization of dihydrofuranone-containing compounds. A notable example is the isolation of 4-hydroxymethyl-3,5-dimethyldihydrofuran-2(3H)-one from the bark of Entandrophragma congoënse, a tree found in the tropical rainforests of Africa. researchgate.netnih.gov This compound is structurally very similar to this compound.

Furthermore, studies on the methanolic extract of Eriosema montanum, a plant used in traditional African medicine, have identified 4-hydroxy-5,5-dimethyldihydrofuran-2-one as one of its constituents. This plant is known for its antimicrobial and disinfectant properties.

| Natural Product | Botanical Source | Significance |

| 4-hydroxymethyl-3,5-dimethyldihydrofuran-2(3H)-one | Entandrophragma congoënse researchgate.netnih.gov | Demonstrates the presence of this structural motif in this plant genus. |

| 4-hydroxy-5,5-dimethyldihydrofuran-2-one | Eriosema montanum | A component of a traditionally used medicinal plant. |

Contribution to Observed Biological Activities in Model Systems (e.g., Anti-Alzheimer's Bioactivity in C. elegans)

The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying neurodegenerative diseases, including Alzheimer's disease. nih.govmdpi.com This is due to its short lifespan, well-defined nervous system, and the conservation of many cellular and molecular pathways with humans. nih.govnih.gov C. elegans models have been developed to express the human amyloid-β (Aβ) peptide, which is associated with the formation of senile plaques in Alzheimer's disease, leading to a progressive paralysis phenotype in the worms. nih.gov

These models provide an attractive platform for the high-throughput screening of compounds that may modulate Aβ toxicity. nih.govresearchgate.net While direct studies on the effects of this compound in C. elegans models of Alzheimer's are not yet prevalent in the literature, the known neuroprotective activity of other natural benzodihydrofuran derivatives provides a rationale for investigating this class of compounds. researchgate.net For instance, chalcones derived from fomannoxine, a natural benzodihydrofuran, have shown cytoprotective effects against Aβ toxicity in cell-based assays. researchgate.net The screening of natural product libraries, which would include dihydrofuranone-containing compounds, in C. elegans models holds promise for identifying new therapeutic leads for Alzheimer's disease. mdpi.com

Structure-Activity Relationship (SAR) Studies of Dihydrofuranone Analogues (General Research Focus)

The investigation into the structure-activity relationships (SAR) of dihydrofuranone analogues is a pivotal area of research in medicinal chemistry. SAR studies aim to decipher how specific structural modifications to a molecule, in this case, the dihydrofuranone scaffold, influence its biological activity. drugdesign.org By systematically altering substituents on the dihydrofuranone ring, researchers can identify key molecular features that are essential for eliciting a desired biological response, thereby guiding the design of more potent and selective therapeutic agents. researchgate.net The furan nucleus, a core component of dihydrofuranones, is present in numerous biologically active compounds and is a focal point for such investigations due to its established medicinal and biological importance. utripoli.edu.lynih.gov

The general approach in SAR studies involves synthesizing a series of analogues where specific parts of the molecule are systematically varied. drugdesign.org These variations can include the introduction of different functional groups, alteration of ring substituents, or changes in stereochemistry. The biological activity of these analogues is then evaluated through in vitro and in vivo assays to establish a relationship between the chemical structure and the observed biological effect.

Research Findings on Dihydrofuranone Analogues

Research into dihydrofuranone analogues has revealed several key trends regarding the influence of structural modifications on biological activity. These studies often focus on enhancing properties such as antimicrobial, anti-inflammatory, and anticancer activities.

One area of focus has been the modification of the dihydrofuran-2-one ring to develop novel mineralocorticoid receptor (MR) antagonists. In these studies, the introduction of lipophilic substituents has been shown to significantly enhance the in vitro activity of the compounds. researchgate.net A dihydropyrrol-2-one ring, a nitrogen-containing analogue of the dihydrofuranone ring, was also identified as a promising scaffold. researchgate.net

The following table summarizes the findings from a study on dihydrofuran-2-one and dihydropyrrol-2-one derivatives as MR antagonists.

| Compound/Analogue | Modification | Biological Activity (MR Binding IC50) | Selectivity |

| Dihydrofuran-2-one derivative | Introduction of lipophilic substituents | Potent in vitro activity | Not specified |

| Dihydropyrrol-2-one 11i | Dihydrofuranone ring replaced with dihydropyrrol-2-one ring and introduction of lipophilic substituents | 43 nM | >200-fold for AR and PR, 100-fold for GR |

Data sourced from a study on mineralocorticoid receptor antagonists. researchgate.net

Another avenue of research has explored the analgesic potential of 3-substituted derivatives of dihydrofuran-2(3H)-one. A series of these compounds were synthesized and evaluated, with one derivative demonstrating analgesic activity superior to that of the reference compounds, morphine and acetylsalicylic acid. utripoli.edu.ly

Furthermore, the broader class of furan derivatives has been extensively studied for various biological activities. For instance, the introduction of an aryl group to the furan ring has been found to confer broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. utripoli.edu.ly Similarly, certain furan-conjugated tripeptides have exhibited potent inhibitory activity against human cervical cancer cells. utripoli.edu.ly

The table below illustrates the impact of different substitutions on the biological activity of furan derivatives, providing insights that can be extrapolated to the study of dihydrofuranones.

| Compound/Analogue | Modification | Biological Activity |

| 3-substituted dihydrofuran-2(3H)-one derivative | Substitution at the 3-position | Strong analgesic activity |

| Arylfuran derivative | Introduction of an aryl group | Broad-spectrum antibacterial activity |

| Furan-conjugated tripeptide | Conjugation with a tripeptide | Potent inhibitory activity against HeLa cells |

Data compiled from a review on the biological significance of furan derivatives. utripoli.edu.ly

These examples underscore the principle that even minor modifications to the core dihydrofuranone structure can lead to significant changes in biological activity. The position and nature of the substituent are critical factors in determining the potency and selectivity of the resulting analogue. The insights gained from such SAR studies are invaluable for the rational design of new and effective therapeutic agents based on the dihydrofuranone scaffold.

Future Research Directions and Outlook for 5,5 Dimethyldihydrofuran 3 2h One

The exploration of 5,5-Dimethyldihydrofuran-3(2H)-one and its parent γ-butyrolactone framework continues to be an area of significant interest in chemical research. The unique structural and electronic properties of this scaffold make it a valuable building block in various applications. Future research is poised to unlock further potential through innovative synthetic strategies, in-depth mechanistic studies, and the integration of cutting-edge computational and automated technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-Dimethyldihydrofuran-3(2H)-one in laboratory settings?

- Methodological Answer : A Friedel-Crafts alkylation protocol, commonly used for dihydrofuran derivatives, can be adapted. For example, mucochloric acid and benzene in the presence of AlCl₃ (Lewis acid) yield substituted dihydrofurans . Adjustments to starting materials (e.g., dimethyl substituents) and reaction conditions (temperature, solvent) are critical. Solvent polarity (e.g., DMF vs. dioxane) significantly impacts yield and purity, as demonstrated in similar syntheses of 3,4-dichloro-5-phenylfuran-2(5H)-one . Optimize parameters via iterative testing, monitoring by TLC or GC-MS.

Q. How can the molecular structure of this compound be characterized experimentally?

- Methodological Answer : Use X-ray crystallography for precise bond-length and angle determination, as seen in hexasubstituted dihydrofurans (e.g., C15–C16–C17 bond angles: 120.5° ± 0.3°) . Complement with NMR: ¹H NMR to resolve methyl group splitting patterns (δ ~1.2–1.5 ppm) and ¹³C NMR for carbonyl (δ ~170–180 ppm) and ring carbon signals . IR spectroscopy validates lactone carbonyl stretches (~1750 cm⁻¹). Cross-validate with computational methods (DFT) for electronic structure alignment.

Advanced Research Questions

Q. What factors influence the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is sensitive to pH, temperature, and solvent. In aqueous media, lactone rings may hydrolyze; test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring . For thermal stability, use DSC/TGA to identify decomposition thresholds (>150°C for similar furanones) . Solvent choice (polar aprotic vs. nonpolar) affects aggregation; evaluate via solubility assays and dynamic light scattering (DLS).

Q. How can researchers resolve contradictions in reactivity data for this compound?

- Methodological Answer : Address discrepancies via iterative hypothesis testing. For example, if conflicting yields arise in alkylation reactions:

- (a) Verify reagent purity (GC-MS/HPLC).

- (b) Control humidity (anhydrous conditions for moisture-sensitive steps) .

- (c) Replicate under standardized protocols (e.g., inert atmosphere, controlled stoichiometry).

Cross-reference with analogous compounds (e.g., 4-hydroxy-2,5-dimethylfuran-3(2H)-one’s reactivity in feed additives) . Use statistical tools (ANOVA) to isolate variable impacts .

Q. What mechanistic insights govern the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. For example, the electron-withdrawing carbonyl group directs nucleophilic attacks to the α-position. Validate via DFT calculations (e.g., Fukui indices) and kinetic isotope effects. Compare with 5-phenylfuran-2(5H)-one derivatives, where steric hindrance from substituents alters reaction pathways . Use deuterated analogs to probe transition states.

Data-Driven Analysis

Q. How can thermodynamic properties of this compound be extrapolated from structurally related compounds?

- Methodological Answer : Apply group contribution methods (e.g., Benson’s increments) to estimate ΔHf° (standard enthalpy of formation) using data from alkyl-substituted furans . Validate with combustion calorimetry. For vapor pressure, use the Antoine equation with parameters from 2,5-dimethylfuran analogs . Note limitations: steric effects from dimethyl groups may deviate predictions by ~5–10%.

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- (a) Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).

- (b) Catalytic selectivity : Use Pd/C or Ru complexes for hydrogenation without ring opening .

- (c) Kinetic control : Lower reaction temperatures (<0°C) to favor primary products, as shown in pyridazinone syntheses .

Monitor by in situ FTIR or Raman spectroscopy to detect intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.